molecular formula C23H20FN3O3S B2931679 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421451-81-1

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2931679
CAS No.: 1421451-81-1
M. Wt: 437.49
InChI Key: VPCRDYFZDWHYES-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-13-20(31-23-26-17(12-27(13)23)15-7-9-16(24)10-8-15)11-25-22(28)21-14(2)29-18-5-3-4-6-19(18)30-21/h3-10,12,14,21H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCRDYFZDWHYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that exhibits significant biological activity. The structure integrates various functional groups that enhance its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Molecular Structure

The molecular formula of the compound is C17H15FN6OSC_{17}H_{15}FN_6OS, with a molecular weight of 370.4 g/mol. The presence of a fluorophenyl group , methylimidazo group , and thiazolyl group suggests diverse biological interactions.

This compound functions primarily through its interaction with specific biological targets such as enzymes and receptors involved in cellular processes. Its thiazole derivative nature indicates potential activities against various pathogens, including bacteria and fungi.

Biological Activities

The biological activities associated with this compound include:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative properties against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated IC50 values in the submicromolar range against murine leukemia and human carcinoma cells .
  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antibacterial and antifungal properties, making them promising candidates for treating infections .
  • Cytotoxicity : Preliminary evaluations suggest low cytotoxicity against normal cell lines while maintaining efficacy against cancer cells .

In Vitro Studies

Research has shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values as low as 2.32 µM .

Case Studies

  • Antitubercular Activity :
    • A study evaluated the activity of imidazo-thiazole derivatives against Mtb strains, reporting selective inhibition without affecting non-tuberculous mycobacteria .
  • Cytotoxicity Evaluation :
    • Compounds were tested for cytotoxic effects on normal cell lines (e.g., MRC-5 lung fibroblast), showing no acute toxicity at concentrations exceeding 128 µM .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntiproliferativeMurine leukemia (L1210)Submicromolar range
AntitubercularMycobacterium tuberculosis (H37Ra)2.32 µM
CytotoxicityMRC-5 lung fibroblast>128 µM
AntimicrobialVarious bacterial strainsVaries by derivative

Pharmacokinetics

The pharmacokinetic profile suggests that thiazole derivatives have moderate solubility in organic solvents and are slightly soluble in water. This affects their bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Source
Target Compound Imidazo[2,1-b]thiazole 6-(4-fluorophenyl), 3-methyl, linked to dihydrobenzo[d][1,4]dioxine carboxamide Not reported (inferred kinase/antimicrobial) -
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]-1,3,4-thiadiazole 4-fluoro-3-nitrophenyl, 4-methoxyphenyl Antimicrobial (inferred) Molbank 2012
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (e.g., 4d) Benzothiazole Halophenyl, thiazolidinone MIC: 10.7–21.4 μmol mL⁻¹×10⁻² (antibacterial) Med. Chem. Commun. 2017
2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide Benzo[d]thiazole 4-fluorophenyl, chloro Kinase inhibition (anticancer) Unpublished

Key Observations :

  • Substituent Effects : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl in the target compound and ’s benzo[d]thiazole) is a common strategy to enhance binding affinity to biological targets .
  • Core Heterocycle Impact : Imidazo-thiazole derivatives (e.g., ) exhibit stronger antimicrobial activity compared to benzothiazoles, likely due to increased planarity and π-π stacking interactions .

Activity Profiles of Analogous Compounds

Antimicrobial Activity:

  • Compound 4d (N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) showed potent antibacterial activity with MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² and MBC values of 21.4–40.2 μmol mL⁻¹×10⁻² against pathogens like Staphylococcus aureus and Escherichia coli .
  • 4p and 3h (benzothiazole acetamides) demonstrated antifungal activity against Candida albicans and Aspergillus niger, suggesting the acetamide group enhances fungal membrane disruption .

Anticancer and Kinase Inhibition:

  • Benzo[d]thiazole-2,4-dicarboxamides () inhibited kinase pathways (e.g., EGFR and VEGFR2) at IC₅₀ values <1 μM, attributed to the dicarboxamide motif’s ability to chelate ATP-binding site residues .

Spectral and Structural Characterization

  • IR/NMR Trends :
    • Imidazo-thiazole derivatives (e.g., ) show C=S stretches at ~1243–1258 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ .
    • The target compound’s dihydrobenzo[d][1,4]dioxine moiety would exhibit C-O-C stretches at ~1250 cm⁻¹ and aromatic proton signals at δ 6.8–7.5 ppm in ¹H-NMR .

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